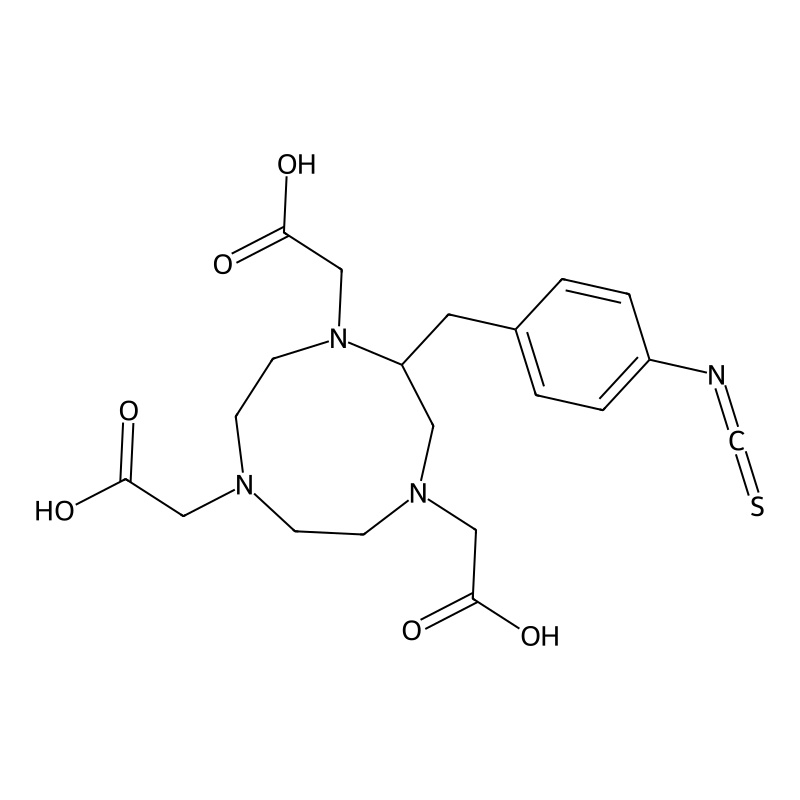2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chelation Properties
p-SCN-Bn-NOTA belongs to a class of chelators known as NOTA derivatives. Chelators are molecules that can bind to metal ions with high affinity and specificity. This binding ability allows them to form stable complexes with various metal ions, influencing their properties and behavior in different research applications.
One key feature of p-SCN-Bn-NOTA is the presence of a thiocyanate group (SCN-) in its structure. This group provides a strong binding site for certain metal ions, such as lanthanides, which are elements in the periodic table known for their unique electronic properties.
Here are some specific properties of p-SCN-Bn-NOTA that are relevant to its use in scientific research:
- High thermodynamic stability: Studies have shown that p-SCN-Bn-NOTA forms highly stable complexes with lanthanide ions, particularly gadolinium(III) . This stability is crucial for applications where the metal complex needs to maintain its integrity under various conditions, such as changes in pH or temperature.
- Kinetic inertness: p-SCN-Bn-NOTA exhibits slow exchange rates with other molecules, meaning the bound metal ion is less likely to be replaced by other ions in the surrounding environment. This property is advantageous for applications requiring long-lasting metal complexes, such as in bioimaging or drug delivery.
- Biocompatibility: While extensive research is ongoing, initial studies suggest that p-SCN-Bn-NOTA exhibits good biocompatibility, meaning it shows minimal toxicity to living cells. This characteristic is essential for developing p-SCN-Bn-NOTA-based applications for potential use in biological systems.
Applications
p-SCN-Bn-NOTA is being explored for various scientific research applications, including:
- Magnetic Resonance Imaging (MRI) Contrast Agents: Due to its ability to form stable complexes with gadolinium(III), p-SCN-Bn-NOTA is being investigated as a potential contrast agent for MRI. Gadolinium-based contrast agents are widely used in medical imaging to enhance the visibility of specific tissues or organs. However, some existing agents have raised concerns about potential safety issues. Research on p-SCN-Bn-NOTA is exploring its potential as a safer alternative with similar imaging capabilities .
- Drug Delivery Systems: p-SCN-Bn-NOTA can be used to design targeted drug delivery systems by attaching therapeutic molecules to its metal complexes. The chelator can then guide the drug to specific sites in the body due to the unique properties of the bound metal ion. This approach holds promise for improved efficacy and reduced side effects of certain medications.
- Lanthanide-Based Luminescent Probes: p-SCN-Bn-NOTA can be used to develop lanthanide-based luminescent probes, which are molecules that emit light upon specific stimuli. These probes can be employed for various applications, including biomolecule detection, cellular imaging, and environmental monitoring.
2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid, also known as 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, is a bifunctional chelator widely utilized in the field of radiopharmaceuticals. This compound is particularly significant in positron emission tomography (PET) imaging due to its high stability and strong affinity for metal ions. Its structure features multiple carboxymethyl groups and an isothiocyanate moiety, which facilitate the binding of radiometals and enable conjugation to biomolecules.
Major Products
The major products resulting from these reactions are conjugates with biomolecules such as peptides and antibodies, which are subsequently used for radiolabeling with metals like gallium-68.
The biological activity of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid primarily revolves around its application in imaging and therapeutic contexts. Its ability to form stable complexes with radiometals enhances its utility in PET imaging, allowing for precise tracking of biological processes in vivo. Additionally, conjugates formed with this compound have shown promise in targeted radionuclide therapy by delivering therapeutic doses of radiation directly to diseased tissues .
The synthesis of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid typically involves the conjugation of its precursor (2-S-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) with various biomolecules. This reaction is generally conducted in a sodium carbonate buffer at room temperature. Industrial-scale production emphasizes high purity and yield through techniques such as crystallization and chromatography .
The applications of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid are diverse and include:
- Radiopharmaceutical Development: Used extensively in the creation of radiolabeled compounds for PET imaging.
- Targeted Radionuclide Therapy: Potential use in delivering radiation to specific tissues affected by disease.
- Bioconjugation: Facilitates the attachment of targeting moieties or radioisotopes to biomolecules for enhanced imaging capabilities .
Interaction studies involving 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid focus on its ability to form stable complexes with various metal ions. These studies often evaluate how effectively the compound can bind radiometals like copper-64 and gallium-68 when conjugated to biomolecules such as antibodies or peptides. The stability of these complexes under physiological conditions is critical for their application in imaging and therapy .
Several compounds share structural similarities with 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid. Here are a few notable examples:
Uniqueness: The unique bifunctional nature of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid allows it not only to form stable complexes with metal ions but also to easily conjugate with biomolecules. This dual functionality makes it particularly versatile for applications in radiopharmaceuticals and imaging technologies.








